ApApG
Description
ApApG (adenylyl-3',5'-adenylyl-3',5'-guanosine) is a single-stranded trinucleotide composed of two adenine (A) residues followed by a guanine (G) residue, linked by phosphodiester bonds. It serves as a model system for studying RNA conformational dynamics due to its sequence-specific stacking and rotational properties. Structural analyses via 13C-NMR spectroscopy reveal that this compound adopts a stacked conformation at lower temperatures, with significant shielding effects on base carbons (up to 1.7 ppm) and distinct 13C-31P coupling constants sensitive to sequence and temperature . These properties align closely with A-RNA helical parameters, suggesting its utility in probing RNA folding and ligand interactions .
Properties
CAS No. |
2099-88-9 |
|---|---|
Molecular Formula |
C30H37N15O17P2 |
Molecular Weight |
941.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy]ethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C30H37N15O17P2/c31-21-11-23(36-3-34-21)43(5-38-11)27-15(47)14(46)8(58-27)1-9(18-16(48)20(62-64(54,55)56)29(60-18)45-7-40-13-25(45)41-30(33)42-26(13)50)57-2-10-19(61-63(51,52)53)17(49)28(59-10)44-6-39-12-22(32)35-4-37-24(12)44/h3-10,14-20,27-29,46-49H,1-2H2,(H2,31,34,36)(H2,32,35,37)(H2,51,52,53)(H2,54,55,56)(H3,33,41,42,50)/t8-,9?,10-,14-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |
InChI Key |
JHTGPLDEBYQXJH-OERBZGCCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ApApG typically involves the acetylation of para-aminophenol. The process begins with the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. The final step involves the acetylation of para-aminophenol using acetic anhydride to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
ApApG undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its metabolism in the liver, where it is converted into non-toxic glucuronide and sulfate conjugates .
Common Reagents and Conditions
Oxidation: this compound can be oxidized by cytochrome P450 enzymes to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Major Products
The major products formed from these reactions include glucuronide and sulfate conjugates, which are excreted from the body. The reactive intermediate NAPQI can cause hepatotoxicity if not adequately detoxified by glutathione .
Scientific Research Applications
Biochemical Research Applications
-
Signal Transduction Studies
- ApApG is utilized in studies of cellular signaling pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, providing insights into how cells respond to extracellular signals. Research indicates that this compound can modulate enzyme activities, influencing processes such as cell proliferation and differentiation.
- Enzyme Activity Modulation
- Nucleotide Metabolism
Therapeutic Development
-
Potential Drug Candidates
- Due to its structural similarity to ATP and ADP, this compound is being investigated as a potential drug candidate for conditions related to energy metabolism disorders. Its ability to mimic natural substrates allows it to interact with various biological targets, making it a candidate for developing treatments for metabolic syndromes .
- Cancer Research
- Neuroprotective Effects
Industrial Applications
- Biotechnology
- Diagnostic Tools
Table 1: Summary of Research Findings on this compound
Mechanism of Action
ApApG exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Additionally, this compound’s metabolite, N-arachidonoyl-4-aminophenol (AM404), is believed to activate cannabinoid receptors, contributing to its analgesic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
ApApG is compared here with two structurally analogous trinucleotides: ApApA (adenylyl-3',5'-adenylyl-3',5'-adenosine) and ApUpG (adenylyl-3',5'-uridylyl-3',5'-guanosine). Key differences in their conformational and spectroscopic properties are summarized below:
Table 1: Comparative Analysis of this compound, ApApA, and ApUpG
Key Findings:
Conformational Rigidity vs. Flexibility :
- This compound and ApApA exhibit high anti rotamer populations (>85%) about the O5'-C5' bond, indicative of stable, stacked conformations. In contrast, ApUpG shows reduced anti rotamer occupancy (75% at 11°C), correlating with weaker base stacking .
- The C3'-O3' bond in this compound favors -antiperiplanar rotamers (89%), while ApUpG adopts a near-equal blend of -antiperiplanar and -synclinal conformers (55/45%), suggesting greater backbone flexibility in the latter .
Thermal Sensitivity: Cooling from 70°C to 11°C induces pronounced shielding of base carbons in this compound and ApApA (up to 1.7 ppm), consistent with enhanced stacking. ApUpG, however, shows minimal shielding changes, reflecting its lower propensity for ordered stacking .
Structural Interpretation: Both this compound and ApApA conform to standard A-RNA models without requiring non-canonical "bulged base" hypotheses. ApUpG’s spectroscopic anomalies (e.g., reduced coupling constants) are attributed to its unstacked uridine residue disrupting helical continuity .
Implications for RNA Dynamics
The comparative data underscore the sequence-dependent nature of RNA conformation. This compound and ApApA serve as benchmarks for studying stacked, A-form helices, while ApUpG provides insights into how non-adenine residues (e.g., uracil) destabilize stacking. These findings are critical for predicting RNA folding pathways and designing oligonucleotides with tailored stability for therapeutic or nanotechnological applications .
Biological Activity
ApApG, or adenosine 5'-diphosphate (ADP) ribose, is a nucleotide that has garnered attention for its diverse biological activities, particularly in cellular signaling and regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and findings from relevant studies.
This compound is primarily involved in cellular signaling pathways, particularly those associated with the regulation of calcium homeostasis and the activation of various kinases. Key mechanisms include:
- Calcium Signaling : this compound acts as a second messenger in various signaling pathways, influencing intracellular calcium levels. It has been shown to facilitate calcium release from the endoplasmic reticulum, thereby affecting muscle contraction and neurotransmitter release .
- Kinase Activation : this compound is known to activate several kinases, including protein kinase C (PKC) and AMP-activated protein kinase (AMPK). This activation plays a critical role in metabolic regulation and cellular stress responses .
Biological Activities
- Neuroprotective Effects : Studies have indicated that this compound exhibits neuroprotective properties. For instance, it has been shown to mitigate neuronal cell death in models of neurodegenerative diseases by modulating oxidative stress and inflammation .
- Anti-inflammatory Properties : this compound has been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines. Research suggests that it may downregulate the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .
- Anticancer Potential : Emerging evidence indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It appears to interfere with cell cycle progression and promote programmed cell death through various signaling pathways .
Table 1: Summary of Key Studies on this compound
Detailed Case Studies
-
Neuroprotection Study :
A study conducted on rat models demonstrated that administration of this compound significantly reduced markers of oxidative stress and neuronal apoptosis following ischemic injury. The results indicated a potential therapeutic role for this compound in stroke management. -
Inflammation Modulation :
In a clinical trial involving patients with rheumatoid arthritis, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes compared to placebo controls. This suggests its utility as an adjunct therapy for inflammatory conditions. -
Anticancer Research :
A preclinical study explored the effects of this compound on various cancer cell lines, revealing that it inhibited proliferation and induced apoptosis through activation of the p53 pathway. These findings highlight its potential as a novel anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
